

Application Notes and Protocols for the Total Synthesis of (-)-Chaetominine

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Compound of Interest		
Compound Name:	(-)-Chaetominine	
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Introduction

(-)-Chaetominine is a complex hexacyclic alkaloid first isolated in 2006 from the endophytic fungus Chaetomium sp. IFB-E015. Its intricate molecular architecture and reported cytotoxic activities against human leukemia and colon cancer cell lines have established it as a compelling target for total synthesis. Several research groups have developed elegant and diverse strategies to construct this natural product. These approaches showcase a range of synthetic methodologies, from cascade reactions to metal-catalyzed cyclizations, providing valuable insights for synthetic and medicinal chemists. This document provides a detailed overview of prominent total synthesis protocols for (-)-chaetominine, including quantitative data, experimental procedures for key steps, and graphical representations of the synthetic workflows.

Comparative Summary of (-)-Chaetominine Total Syntheses

The following table summarizes the key quantitative data from four distinct total syntheses of **(-)-chaetominine**, offering a comparative perspective on their efficiency.



Parameter	Huang et al. (2014)	Papeo et al. (2009)	Snider et al.	Evano et al. (2008)
Starting Material	D-Tryptophan	D-Tryptophan methyl ester	Tricyclic hydroxy imidazolidinone	Commercially available materials
Number of Steps	4	9	7 (from advanced intermediate)	14
Overall Yield	33.4%[1][2][3][4] [5]	9.3%[6]	22% (for the 7 steps)[7]	Not specified
Key Strategy	One-pot cascade indole epoxidation-cyclization-lactamization[1] [2][3][4][5]	NCS-mediated N-acyl cyclization[6]	δ-Lactam construction via amino ester cyclization[7]	Copper(I)- mediated cyclization to form the ABC- tricyclic core[8]

Detailed Synthetic Protocols

This section outlines the experimental protocols for the key transformations in the total synthesis of **(-)-chaetominine** as reported by different research groups.

I. Huang Group's Four-Step Total Synthesis

This highly efficient synthesis features a pivotal one-pot cascade reaction to construct the core of **(-)-chaetominine**.[1][2][3][4][5]

Key Features:

- Step- and redox-economical.
- Protecting-group-free synthesis.
- Key one-pot cascade reaction forming three new bonds and two stereocenters.

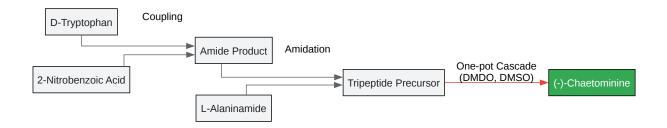


Experimental Protocol for the Key Cascade Reaction:

- Preparation of the Precursor: The synthesis begins with the coupling of D-tryptophan with 2nitrobenzoic acid, followed by amidation with L-alaninamide to yield the tripeptide precursor.
- One-Pot Cascade Reaction:
 - To a solution of the tripeptide precursor (1 equivalent) in anhydrous acetone (0.2 M) at -78
 °C, a solution of dimethyldioxirane (DMDO) in acetone (0.03 M, 2 equivalents) is added dropwise.
 - The reaction mixture is stirred for 1 hour at -78 °C.
 - Pre-dried dimethyl sulfoxide (DMSO) is then added.
 - The mixture is stirred for 48 hours at room temperature.
 - The solvent is removed under reduced pressure.
 - The residue is cooled to 0 °C, and water is added.
 - The aqueous layer is extracted with diethyl ether.
 - The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
 - The crude product is purified by column chromatography on silica gel to afford (-)-chaetominine (42% yield).[4]

Logical Workflow for Huang's Synthesis:





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Caption: Huang's 4-step synthesis of (-)-chaetominine.

II. Papeo Group's Nine-Step Total Synthesis

This synthesis introduces the quinazolinone moiety early and utilizes a key N-acyl cyclization to construct the tricyclic core.[6]

Key Features:

- Early introduction of the guinazolinone ring.
- Protecting-group-free strategy.
- Key NCS-mediated N-acyl cyclization onto the indole ring.

Experimental Protocol for the Key NCS-Mediated Cyclization:

- Preparation of the Precursor: The synthesis commences from D-tryptophan methyl ester,
 which is elaborated to an indole-containing precursor poised for cyclization.
- NCS-Mediated Cyclization:
 - To a solution of the acyclic precursor (1 equivalent) in dichloromethane (CH₂Cl₂) at 0 °C is added N-chlorosuccinimide (NCS) (1.1 equivalents).
 - The reaction is stirred at 0 °C for 30 minutes.



- The reaction is quenched with aqueous Na₂S₂O₃ and NaHCO₃.
- The layers are separated, and the aqueous layer is extracted with CH2Cl2.
- The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
- The crude product is purified by flash chromatography to yield the tetrahydro-1Hpyrido[2,3-b]indole intermediate.

Logical Workflow for Papeo's Synthesis:



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Caption: Papeo's 9-step synthesis of (-)-chaetominine.

III. Snider Group's Synthesis

This formal synthesis focuses on the conversion of a previously synthesized tricyclic hydroxy imidazolidinone intermediate to **(-)-chaetominine**.[7] A key step is the formation of the δ -lactam ring.

Key Features:

- Conversion of a fumiquinazoline-type intermediate.
- Key δ -lactam formation via thermal cyclization of an amino ester.

Experimental Protocol for the Key δ -Lactam Formation:

- Preparation of the Amino Ester: The tricyclic hydroxy imidazolidinone is converted to the corresponding amino ester precursor through a series of functional group manipulations.
- δ-Lactam Cyclization:



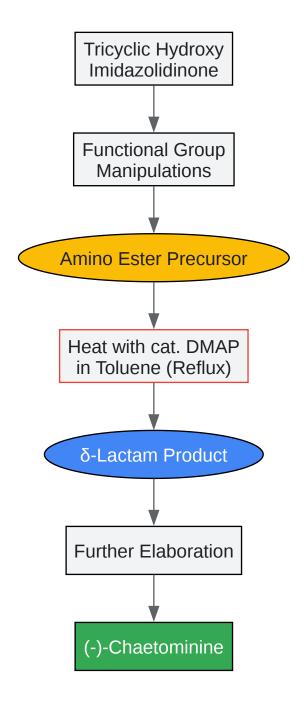




- A solution of the amino ester precursor (1 equivalent) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in toluene is heated at reflux.
- The reaction progress is monitored by TLC.
- Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- \circ The residue is purified by column chromatography to afford the δ -lactam product in 79% yield.[7]

Experimental Workflow for Snider's δ -Lactam Formation:





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Caption: Snider's key δ -lactam formation workflow.

IV. Evano Group's Asymmetric Total Synthesis

This 14-step synthesis employs a copper(I)-mediated cyclization as a key step to construct the ABC-tricyclic ring system of **(-)-chaetominine**.[8]

Key Features:



- Asymmetric synthesis.
- Key copper(I)-mediated cyclization to install the ABC-tricyclic core.
- Diastereoselective oxidation and reduction reactions in later stages.

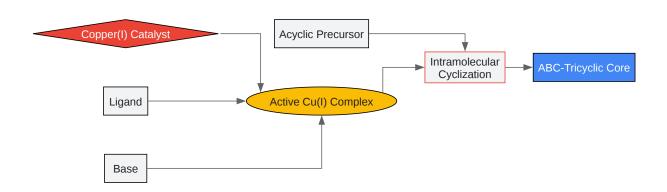
Experimental Protocol for the Key Copper(I)-Mediated Cyclization:

Detailed experimental procedures for this specific step require access to the supporting information of the original publication, which is not fully available in the provided search results. However, a general procedure for such a reaction would involve:

- Preparation of the Cyclization Precursor: Synthesis of a substrate containing an appropriate nucleophile and a leaving group positioned for intramolecular cyclization.
- · Copper-Catalyzed Cyclization:
 - To a solution of the precursor in a suitable solvent (e.g., toluene, DMF), a copper(I) salt (e.g., CuI, CuTC) and a ligand (e.g., a diamine or phenanthroline derivative) are added.
 - A base (e.g., K₂CO₃, Cs₂CO₃) is typically required.
 - The reaction mixture is heated to promote the intramolecular C-N or C-C bond formation.
 - After completion, the reaction is worked up by quenching, extraction, and purification by chromatography.

Signaling Pathway Diagram for Evano's Key Cyclization:





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Caption: Evano's copper-mediated cyclization pathway.

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